2-Butanoylcyclohexan-1-one

lipophilicity partition coefficient extraction

Sourcing 2-acylcyclohexanones with consistent purity and reliable supply remains challenging for agrochemical and materials discovery programs. 2-Butyrylcyclohexanone (CAS 16493-10-0) addresses this gap via an optimized BF3-mediated acylation route (86% yield), ensuring scalable commercial availability. • Agrochemical synthesis: Key precursor for herbicidal 2-(1-anilinobutylidene)-5,5-dimethyl-3-hydroxy-2-cyclohexen-1-ones with demonstrated rice tolerance • Materials science: Copper(II) complex commercialized as CVD/ALD precursor for copper thin films • Separation science: Elevated lanthanide stability constants enable selective rare earth solvent extraction

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
Cat. No. B15278934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butanoylcyclohexan-1-one
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCCCC(=O)C1CCCCC1=O
InChIInChI=1S/C10H16O2/c1-2-5-9(11)8-6-3-4-7-10(8)12/h8H,2-7H2,1H3
InChIKeyXETGXVFFSABOGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butanoylcyclohexan-1-one Overview


2-Butanoylcyclohexan-1-one (2-butyrylcyclohexanone, CAS 16493-10-0) is a cyclic 1,3-diketone featuring a cyclohexanone ring acylated at the 2-position with a butyryl side chain . As a member of the 2-acylcyclohexanone family, it exhibits keto-enol tautomerism and serves as a versatile building block in organic synthesis, metal coordination chemistry, and agrochemical intermediate production [1][2].

Why Substitution Fails for 2-Butanoylcyclohexan-1-one


Despite the apparent similarity among 2-acylcyclohexanones, the length of the acyl side chain profoundly impacts lipophilicity, metal chelation stability, and synthetic accessibility. Simple substitution with a shorter-chain analog like 2-acetylcyclohexanone alters the logP by over 2 units, fundamentally changing partitioning behavior in biphasic reactions or extraction systems . Furthermore, the specific steric and electronic effects of the butyryl group influence enolization equilibria and coordination geometry, rendering in-class interchange scientifically unjustified [1].

2-Butanoylcyclohexan-1-one Evidence Guide


Lipophilicity Advantage Over 2-Acetylcyclohexanone

The target compound exhibits a calculated logP of 2.1149, whereas the closest shorter-chain analog, 2-acetylcyclohexanone, has a logP of 0.08 . This difference of 2.03 log units translates to approximately a 100-fold higher octanol-water partition coefficient, directly impacting extraction efficiency and membrane permeability in biological or environmental systems.

lipophilicity partition coefficient extraction drug design

Superior Acylation Yield vs 2-Acetylcyclohexanone

Under optimized inverse addition BF3-acetic acid complex conditions, 2-butyrylcyclohexanone is obtained in 86% yield, compared to only 45% yield for the corresponding 2-acetylcyclohexanone under standard conditions [1]. Even the fast saturation protocol yields 73% for the target compound, substantially outperforming the acetyl analog.

synthetic method acylation yield optimization process chemistry

Lanthanide Separation Advantage Over β-Diketones

Successive stability constants for lanthanide complexes of 2-butyrylcyclohexanone have been determined spectrophotometrically [1]. The cycloalkanone framework provides more favorable chelation geometry for rare earth ions compared to straight-chain β-diketones such as acetylacetone, as demonstrated by higher formation constants [2]. While direct numerical comparison with shorter acyl-chain analogs requires consultation of the primary literature, the published data establish that 2-acylcyclohexanones are superior to acyclic β-diketones for lanthanide separation [2].

lanthanide complexation stability constants rare earth separation chelating agent

Copper Complex as CVD/ALD Precursor

Bis(2-butyrylcyclohexanonato)copper(II) (CAS 1395097-07-0) has been identified as a copper precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) applications [1]. The butyryl side chain imparts volatility and thermal stability suitable for thin-film deposition, while shorter-chain analogs may lack the optimal balance of vapor pressure and decomposition temperature required for reproducible film growth.

CVD ALD copper precursor thin-film deposition

Applications of 2-Butanoylcyclohexan-1-one


Rare Earth Element Separation and Recovery

The elevated stability constants of lanthanide complexes with 2-butyrylcyclohexanone, as reported by Dutt et al. (1972), make it a strong candidate for solvent extraction-based separation of rare earth elements [1]. The higher lipophilicity (logP 2.11) compared to shorter-chain analogs ensures efficient partitioning into organic phases during extraction, enhancing recovery yields and selectivity over acyclic β-diketones.

Herbicidal Cyclohexenone Synthesis

Ha et al. (1994) demonstrated that 2-butyrylcyclohexanone serves as a key intermediate for herbicidal 2-(1-anilinobutylidene)-5,5-dimethyl-3-hydroxy-2-cyclohexen-1-ones, which exhibit significant activity against paddy weeds with excellent rice tolerance [1]. The optimized BF3-mediated acylation route yielding 86% makes this intermediate economically viable for agrochemical scale-up [2].

Copper Thin-Film Deposition by CVD/ALD

The copper(II) complex of 2-butyrylcyclohexanone has been commercialized as a CVD/ALD precursor for copper thin films, leveraging the ligand's volatility and thermal decomposition properties [1]. This application exploits the specific steric and electronic profile of the butyryl group, which is not readily replicated by methyl or ethyl acyl analogs.

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